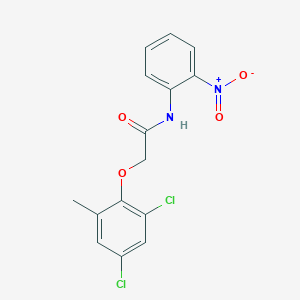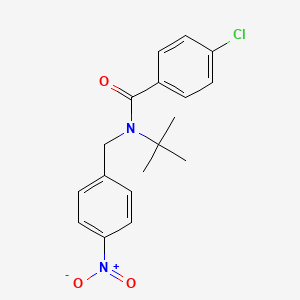![molecular formula C22H24ClN3O3 B5217571 2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CBP-307, and it belongs to a class of compounds known as benzoxazole carboxamides.
Mécanisme D'action
The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as an inhibitor of the histone deacetylase enzymes. These enzymes play a role in regulating gene expression, and inhibition of these enzymes has been shown to have potential therapeutic effects in cancer and other diseases.
Biochemical and Physiological Effects:
CBP-307 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to induce cell death in certain cancer cell lines, and it has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBP-307 for lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, because CBP-307 has been the subject of scientific research for several years, there is a significant body of literature available on its properties and potential applications. However, one limitation of CBP-307 is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CBP-307. For example, further studies could be conducted to explore its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research could be done to elucidate the exact mechanism of action of CBP-307 and to identify potential targets for this compound. Finally, studies could be conducted to optimize the synthesis method for CBP-307 in order to improve its availability for laboratory experiments.
Méthodes De Synthèse
The synthesis of CBP-307 involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 3-(4-morpholinyl)propylamine to form 2-(3-chlorobenzyl)-N-(3-(4-morpholinyl)propyl)aniline. This intermediate is then reacted with 2-hydroxybenzoic acid and phosphorus oxychloride to form the final product, 2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide.
Applications De Recherche Scientifique
CBP-307 has been the subject of scientific research due to its potential applications in various fields. In particular, it has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, CBP-307 has been studied for its potential as a tool for studying the role of certain proteins in the body, such as the histone deacetylase enzymes.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c23-18-4-1-3-16(13-18)14-21-25-19-6-5-17(15-20(19)29-21)22(27)24-7-2-8-26-9-11-28-12-10-26/h1,3-6,13,15H,2,7-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIYCQUVRFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)